molecular formula C12H14BrNO5 B2437266 ethyl 2-{4-bromo-2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenoxy}acetate CAS No. 338416-53-8

ethyl 2-{4-bromo-2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenoxy}acetate

Cat. No.: B2437266
CAS No.: 338416-53-8
M. Wt: 332.15
InChI Key: QTZAZMYKYTXPDR-MKMNVTDBSA-N
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Description

Ethyl 2-{4-bromo-2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenoxy}acetate is a synthetic organic compound with a complex structure It features a bromine atom, a hydroxyimino group, and a methoxy group attached to a phenoxy ring, which is further connected to an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{4-bromo-2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenoxy}acetate typically involves multiple steps:

    Bromination: The starting material, 2-hydroxy-6-methoxybenzaldehyde, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane to introduce the bromine atom at the 4-position.

    Oximation: The brominated product is then treated with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the hydroxyimino group.

    Esterification: Finally, the phenolic hydroxyl group is esterified with ethyl bromoacetate in the presence of a base like potassium carbonate to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{4-bromo-2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenoxy}acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Reduction Reactions: The hydroxyimino group can be reduced to an amine using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines) in the presence of a base (e.g., triethylamine) and a solvent (e.g., ethanol).

    Reduction: Sodium borohydride in methanol or hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products

    Substitution: Corresponding substituted phenoxyacetates.

    Reduction: Ethyl 2-{4-amino-2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenoxy}acetate.

    Oxidation: Ethyl 2-{4-bromo-2-[(1E)-(hydroxyimino)methyl]-6-carboxyphenoxy}acetate.

Scientific Research Applications

Ethyl 2-{4-bromo-2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenoxy}acetate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, potentially leading to new pharmaceuticals.

    Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic compounds.

    Material Science: It can be incorporated into polymers or used as a precursor for materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 2-{4-bromo-2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenoxy}acetate depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyimino group can form hydrogen bonds, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 2-{4-bromo-2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenoxy}acetate can be compared with similar compounds such as:

    Ethyl 2-{4-chloro-2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenoxy}acetate: Similar structure but with a chlorine atom instead of bromine, potentially altering its reactivity and biological activity.

    Ethyl 2-{4-bromo-2-[(1E)-(hydroxyimino)methyl]-6-hydroxyphenoxy}acetate: The methoxy group is replaced by a hydroxyl group, which can significantly change its chemical properties and applications.

Properties

IUPAC Name

ethyl 2-[4-bromo-2-[(E)-hydroxyiminomethyl]-6-methoxyphenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO5/c1-3-18-11(15)7-19-12-8(6-14-16)4-9(13)5-10(12)17-2/h4-6,16H,3,7H2,1-2H3/b14-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZAZMYKYTXPDR-MKMNVTDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1OC)Br)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=C(C=C(C=C1OC)Br)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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